molecular formula C12H15NO4 B1596308 Ethyl 2-(4-nitrophenyl)butanoate CAS No. 6973-78-0

Ethyl 2-(4-nitrophenyl)butanoate

Cat. No. B1596308
Key on ui cas rn: 6973-78-0
M. Wt: 237.25 g/mol
InChI Key: LBEVBNULNXDPFP-UHFFFAOYSA-N
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Patent
US04439448

Procedure details

A solution of 9.13 g (0.0385 mole) of ethyl 2-(4-nitrophenyl)-n-butyrate in 150 ml of ethanol was subjected to hydrogenation in the presence of palladium black catalyst to give 7.51 g (0.0363 mole, 94% yield) of ethyl 2-(4-aminophenyl)-n-butyrate.
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:16][CH3:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([CH2:16][CH3:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
9.13 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)OCC)CC
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C(=O)OCC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0363 mol
AMOUNT: MASS 7.51 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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